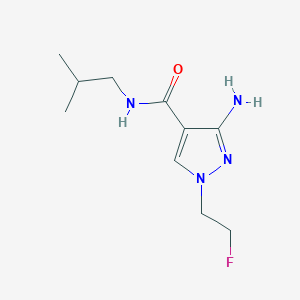

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide

Description

3-Amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a 2-fluoroethyl substituent at the 1-position and a 2-methylpropyl (isobutyl) carboxamide group at the 4-position. The pyrazole core is a versatile heterocyclic scaffold known for its role in medicinal chemistry, particularly in apoptosis induction and kinase inhibition. The fluorine atom in the 2-fluoroethyl group may enhance metabolic stability and lipophilicity, while the isobutyl chain could influence solubility and binding interactions.

Properties

Molecular Formula |

C10H17FN4O |

|---|---|

Molecular Weight |

228.27 g/mol |

IUPAC Name |

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C10H17FN4O/c1-7(2)5-13-10(16)8-6-15(4-3-11)14-9(8)12/h6-7H,3-5H2,1-2H3,(H2,12,14)(H,13,16) |

InChI Key |

OQWCPCOPIZDBQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=CN(N=C1N)CCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

Amination: The amino group can be introduced through reductive amination or direct amination reactions.

Carboxamide Formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate isocyanate or by amidation reactions using carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines or alcohols.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxamide group can produce primary amines or alcohols.

Scientific Research Applications

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares a pyrazole-4-carboxamide backbone with analogs reported in , and 5. Key differences lie in substituents:

Structural Insights :

- However, the sulfonamide group in Compound 12 may enhance solubility and target binding compared to the isobutylamide in the target .

- Halogenation : XJI () features dual chloro/fluoro substituents, which could increase binding affinity but also molecular weight and steric hindrance compared to the target .

Observations :

- Pyrazole derivatives with aryl or fluoroalkyl substituents (e.g., Compound 12) typically exhibit high melting points (>250°C), suggesting thermal stability. The target compound’s melting point may align with this range.

- Synthetic yields for fluorinated analogs (e.g., 71–88% in ) indicate feasible routes for introducing fluorine via nucleophilic substitution or coupling reactions .

Biological Activity

3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is a synthetic pyrazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a unique chemical structure that allows it to interact with various biological targets, potentially leading to therapeutic applications.

The molecular formula of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is C10H15FN4O2, with a molecular weight of 280.25 g/mol. The compound is characterized by the presence of a pyrazole ring and functional groups that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H15FN4O2 |

| Molecular Weight | 280.25 g/mol |

| IUPAC Name | 3-amino-N-(2-methylpropyl)-1-(2-fluoroethyl)pyrazole-4-carboxamide |

| Density | 1.29 g/cm³ (predicted) |

| Boiling Point | 402.1 °C (predicted) |

The biological activity of 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it has been shown to interact with various molecular targets that are crucial in disease processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity : Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, which are key mediators in inflammatory responses .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including E. coli and S. aureus. Pyrazole derivatives have shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

- Antitumor Potential : Some studies indicate that pyrazole compounds may possess antitumor activity by inducing apoptosis in cancer cells or inhibiting cell proliferation .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives similar to 3-amino-1-(2-fluoroethyl)-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide:

- Study on Anti-inflammatory Effects : A study conducted by Selvam et al. synthesized novel pyrazole derivatives and tested their anti-inflammatory activity using carrageenan-induced edema models. Compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs .

- Antimicrobial Evaluation : Burguete et al. synthesized a series of pyrazoles and tested them against multiple bacterial strains. One derivative exhibited significant antimicrobial activity against E. coli, highlighting the importance of structural features in enhancing efficacy .

- Antitumor Activity : Nagarapu et al. reported on the synthesis of pyrazole derivatives with notable antitumor activities, indicating their potential as therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.